molecular formula C10H6ClNO2 B1270539 2-Chloroquinoline-3-carboxylic acid CAS No. 73776-25-7

2-Chloroquinoline-3-carboxylic acid

Cat. No. B1270539
CAS RN: 73776-25-7
M. Wt: 207.61 g/mol
InChI Key: XFSORZYTTCOBFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloroquinoline-3-carboxylic acid derivatives involves novel procedures and methodologies. For instance, a study detailed a novel synthesis route for 3-halo-2-phenylquinoline-4-carboxylic acids, showing the production of 3-chloro and 3-bromo derivatives through a process involving the synthesis of an amino intermediate followed by halogen replacement according to the Sandmeyer reaction (Raveglia et al., 1997). Another method involves the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids with aminopyridines, showcasing an unusual synthesis pathway (Ukrainets et al., 2005).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various analytical techniques, including NMR and mass spectroscopy, X-ray analysis, and more. For example, the structure of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides was proven by such methods, offering insights into the compound's molecular framework and potential reactivity patterns (Ukrainets et al., 2005).

Chemical Reactions and Properties

This compound engages in a variety of chemical reactions, reflecting its versatile chemical properties. For example, its derivatives can react with aminopyridines to form new compounds, demonstrating a pathway for creating novel chemical entities (Ukrainets et al., 2005). Additionally, the synthesis and mechanistic insights into the formation of 3-hydroxyquinolin-2-ones from 2-chloro-N,3-diaryloxirane-2-carboxamides highlight complex reaction pathways and mechanisms (Mamedov et al., 2021).

Scientific Research Applications

Microbial Metabolism

  • Bacteria capable of utilizing 3-chloroquinoline-8-carboxylic acid, a related compound, as a sole carbon and energy source have been identified. These bacteria are classified as Pseudomonas species and can metabolize this compound through a specific degradation pathway (Tibbles, Müller, & Lingens, 1989).

Novel Synthesis Methods

  • A novel synthesis procedure for 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, structurally related to 2-Chloroquinoline-3-carboxylic acid, has been developed. This involves synthesizing the 3-amino intermediate and substituting the amino group with chlorine or bromine (Raveglia et al., 1997).

Antibacterial and Antifungal Agents

  • Diamide derivatives containing 2-chloroquinoline scaffolds have shown moderate to good antibacterial and antifungal activity. These derivatives were synthesized via Ugi reaction, highlighting the potential of this compound derivatives in developing new antimicrobial agents (Shiri et al., 2016).

Antioxidant and Anti-Diabetic Properties

  • Novel chloroquinoline derivatives have been studied for their antioxidant activities and potential anti-diabetic properties. These compounds show promising results in reducing high glucose levels in the human body, suggesting a potential application in diabetes management (Murugavel et al., 2017).

Potential Therapeutic Applications

  • This compound derivatives have been synthesized and evaluated for potential therapeutic applications, including anti-inflammatory, antibacterial, and antitubercular properties. These derivatives show significant activity against various microbial strains, indicating their potential in developing new drugs (Nayak et al., 2009).

Safety and Hazards

Handling of 2-Chloroquinoline-3-carboxylic acid should be done in a well-ventilated place. It’s recommended to wear suitable protective clothing and avoid contact with skin and eyes. It’s also advised to avoid formation of dust and aerosols .

properties

IUPAC Name

2-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSORZYTTCOBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357199
Record name 2-chloroquinoline-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73776-25-7
Record name 2-Chloro-3-quinolinecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloroquinoline-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroquinoline-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of 21.3 ml (0.15 mole) of diisopropyl amine in 300 ml of dry tetrahydrofuran under a continuous nitrogen blanket, at -70° C., was added 61.6 ml of 2.7M n-butyllithium in hexane (0.165 mole) while maintaining the temperature at -60° to -70° C. Subsequent to this addition, the temperature was maintained at -65° C. for approximately 20 minutes. A solution of 20 g (0.12 mole) of 2-chloroquinoline in 60 ml of tetrahydrofuran was added dropwise while maintaining the temperature at -60° to -70° C. After holding the temperature at -65° C. for 20 minutes subsequent to this addition, the entire reaction mixture was poured onto a large excess of dry ice. Most of the solvent was evaporated in a stream of air; the residual solvent was removed by rotary evaporation. The residue was taken up in 300 ml water, made basic with dil aq. sodium hydroxide and washed with 3×50 ml of isopropyl ether. The aqueous layer was filtered and made acidic (4 to 5 pH) with dilute aqueous hydrochloric acid. The precipitate was collected, washed with water, isopropyl alcohol, and isopropyl ether, and dried, giving 15.4 g (62%) of white crystals, m.p. 190°-210° C. (decomp.). A sample was recrystallized from isopropyl alcohol giving an analytical sample, m.p. 190°-210° C. (decomp.).
Quantity
21.3 mL
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reactant
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61.6 mL
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0.165 mol
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300 mL
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20 g
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60 mL
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0 (± 1) mol
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Yield
62%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical reactions 2-Chloroquinoline-3-carboxylic acid is used for?

A1: This compound serves as a versatile starting material for synthesizing diverse quinoline derivatives. Research highlights its use in reactions with various nucleophiles. For instance, it reacts with o-phenylenediamine to yield quino[2,3‐b][1,5]benzodiazepin‐12‐ones [], and with 3-(p-substituted aryl)-4H-5-mercapto-1,2,4-triazoles to produce a novel series of s-triazolo[5,1-b]-6/8-substituted quinolino [, ] thiazin-9(H)-ones []. These reactions highlight the compound's versatility in constructing complex heterocyclic systems.

Q2: Are there any studies on the antimicrobial activity of compounds derived from this compound?

A2: Yes, several studies demonstrate the promising antimicrobial potential of derivatives. Notably, a series of s-triazolo[5,1-b]-6/8-substituted quinolino [, ] thiazin-9(H)-ones synthesized from this compound displayed significant antibacterial and antifungal activities, comparable to standard drugs Furacin and Flucanazol []. Similarly, diamide derivatives containing 2-chloroquinoline scaffolds, synthesized via the Ugi reaction using this compound as a source of acid, exhibited moderate to good antibacterial and antifungal activity []. These findings highlight the potential of this compound derivatives as lead compounds for developing new antimicrobial agents.

Q3: What is known about the structure of this compound?

A3: The crystal structure of this compound (C10H6ClNO2) reveals a layered architecture []. The crystal packing is stabilized by intermolecular C—H⋯O and O—H⋯N hydrogen bonds, leading to a two-dimensional network that contributes to the structural cohesion of the compound [].

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